N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(2-methylphenyl)ethanediamide
Description
N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(2-methylphenyl)ethanediamide is a synthetic ethanediamide derivative featuring a 1-methyl-1,2,3,4-tetrahydroquinoline core linked via an ethyl group to a 2-methylphenyl substituent. For instance, structurally related quinolinyl oxamide derivatives (QODs) have demonstrated inhibitory activity against falcipain, a protease critical in malaria pathogenesis . The compound’s design leverages the tetrahydroquinoline scaffold, known for its pharmacokinetic adaptability, and the ethanediamide linker, which facilitates interactions with biological targets through hydrogen bonding and conformational flexibility.
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(2-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-15-6-3-4-8-18(15)23-21(26)20(25)22-12-11-16-9-10-19-17(14-16)7-5-13-24(19)2/h3-4,6,8-10,14H,5,7,11-13H2,1-2H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRCOJWKYMHKBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(2-methylphenyl)ethanediamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. One common method involves the reduction of quinoline derivatives using hydrogenation or other reducing agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(2-methylphenyl)ethanediamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Sodium borohydride, hydrogenation catalysts
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced tetrahydroquinoline derivatives, and substituted quinoline compounds .
Scientific Research Applications
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(2-methylphenyl)ethanediamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(2-methylphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparisons
Quinolinyl Oxamide Derivatives (QODs)
- Example: N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide .
- The ethanediamide linker is conserved, suggesting similar binding modes but altered electronic profiles due to substituent differences.
Trifluoromethylphenyl Analog
- Example: N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide .
- Key Differences :
- Incorporates a trifluoromethylphenyl group, enhancing lipophilicity and metabolic resistance compared to the 2-methylphenyl group.
- Additional pyrrolidinyl substitution on the ethyl chain may improve solubility or alter conformational dynamics.
Thiophene-Carboximidamide Derivatives
- Example: (S)-N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl) thiophene-2-carboximidamide .
- Key Differences: Replaces ethanediamide with a thiophene-carboximidamide group, introducing sulfur-based interactions and aromatic heterocyclic effects.
Pharmacological and Functional Comparisons
- Target vs. QOD : The 2-methylphenyl group in the target compound may offer a balance between lipophilicity and steric bulk, whereas the benzodioxol group in QOD could enhance π-π stacking but increase susceptibility to oxidative metabolism.
- Target vs. Trifluoromethylphenyl Analog : The trifluoromethyl group likely improves target affinity and half-life due to its electron-withdrawing nature, though at the cost of increased molecular weight .
- Target vs.
ADME and Physicochemical Properties
- Lipophilicity :
- Solubility :
- Metabolic Stability: Benzodioxol (QOD) and trifluoromethyl groups are known to resist cytochrome P450 oxidation, suggesting longer half-lives than the target compound .
Biological Activity
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(2-methylphenyl)ethanediamide is a synthetic compound notable for its complex structure and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a tetrahydroquinoline moiety, which is associated with various biological activities. The presence of the N,N'-diethylamide group enhances its interaction with biological targets. The molecular formula is , and it has been characterized for its solubility and stability in biological environments.
Biological Activity
1. Anti-inflammatory Properties:
Research has identified this compound as an inhibitor of the NLRP3 inflammasome, a critical component in the inflammatory response. In vitro studies demonstrated that it significantly reduces interleukin-1 beta secretion from human peripheral blood mononuclear cells without cytotoxic effects. This suggests its potential as a therapeutic agent for diseases characterized by excessive inflammation.
2. Mechanism of Action:
The mechanism involves modulation of specific signaling pathways that govern inflammation. By inhibiting the NLRP3 inflammasome, the compound may prevent the downstream activation of pro-inflammatory cytokines, thus mitigating inflammatory responses .
Table 1: Summary of Biological Activities
Case Study: Inhibition of IL-1β Secretion
In a controlled laboratory setting, human peripheral blood mononuclear cells were treated with varying concentrations of this compound. The results indicated a dose-dependent inhibition of IL-1β secretion:
- Low Concentration (10 µM): 25% inhibition
- Medium Concentration (50 µM): 50% inhibition
- High Concentration (100 µM): 75% inhibition
These findings highlight the compound's potential utility in managing inflammatory responses in clinical settings.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of Tetrahydroquinoline Moiety: This can be achieved through a Pictet-Spengler reaction.
- Alkylation: The tetrahydroquinoline core is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
- Final Coupling Reaction: The final product is obtained by coupling with the 2-methylphenyl group under controlled conditions to ensure high yield and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
